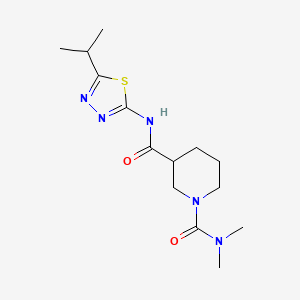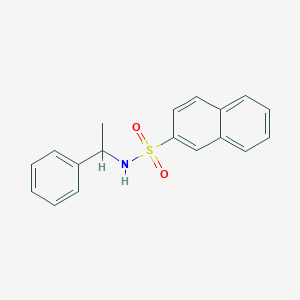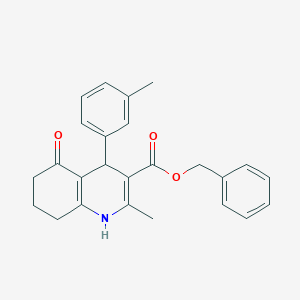
3-(1,4-diazepan-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4-diazepan-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of diazepanes and has been synthesized using various methods.
作用机制
The mechanism of action of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and phosphatases, which play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of beta-amyloid protein in Alzheimer's disease, and reduce the frequency and severity of seizures in epilepsy. It has also been shown to possess antibacterial and antiviral activity.
实验室实验的优点和局限性
One of the major advantages of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a valuable tool for studying the biological pathways involved in various diseases. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
The future directions of research on 3-(1,4-diazepan-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine are vast and varied. Some of the potential areas of research include the development of more efficient and scalable synthesis methods, the identification of new therapeutic targets, and the optimization of the compound's pharmacokinetic properties. Additionally, further studies are needed to investigate the compound's potential as a treatment for other diseases such as Parkinson's disease and multiple sclerosis.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its high potency and selectivity make it a valuable tool for studying the biological pathways involved in various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-(3-pyridylmethyl)-4-piperidone with 1,4-diazepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound in good yield and purity.
科学研究应用
The scientific research application of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine is primarily focused on its potential as a therapeutic agent. This compound has been shown to possess significant activity against various diseases such as cancer, Alzheimer's disease, and epilepsy. It has also been found to be effective against certain bacterial and viral infections.
属性
IUPAC Name |
1,4-diazepan-1-yl-[1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-22(26-12-3-9-23-10-15-26)20-5-2-11-27(18-20)21-6-13-25(14-7-21)17-19-4-1-8-24-16-19/h1,4,8,16,20-21,23H,2-3,5-7,9-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCZKTWSACGNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)N4CCCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5423591.png)
![N-[3-({[(4-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5423597.png)

![4-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5423609.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5423624.png)
![8-[2-(allyloxy)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5423628.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5423629.png)
![2-[5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5423636.png)
![(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5423644.png)
![N-(2,3-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5423651.png)



